4-Chloro-6-(4-fluorophenyl)pyrimidine

Medicinal Chemistry Process Chemistry Suzuki-Miyaura Coupling

Critical intermediate with regioselective C4-Cl handle. 4-Fluorophenyl group provides metabolic stability and electronic tuning absent in simpler analogs. Eliminates low-yielding aryl installation steps. Essential for high-throughput medicinal chemistry campaigns.

Molecular Formula C10H6ClFN2
Molecular Weight 208.62 g/mol
CAS No. 85979-61-9
Cat. No. B1349389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-fluorophenyl)pyrimidine
CAS85979-61-9
Molecular FormulaC10H6ClFN2
Molecular Weight208.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=N2)Cl)F
InChIInChI=1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H
InChIKeyKYBYBOZNMFRRSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(4-fluorophenyl)pyrimidine: A Strategic Building Block for Kinase-Targeted Drug Discovery


4-Chloro-6-(4-fluorophenyl)pyrimidine (CAS 85979-61-9) is a heteroaryl halide within the chloropyrimidine class, characterized by a pyrimidine core bearing a chlorine at the 4-position and a 4-fluorophenyl group at the 6-position [1]. This substitution pattern renders it a versatile electrophilic intermediate, enabling regioselective derivatization for the synthesis of complex pharmacophores, particularly kinase inhibitors. Its utility is distinguished from simpler chloropyrimidines by the integrated 4-fluorophenyl moiety, a privileged structure in medicinal chemistry due to its metabolic stability and electronic influence, thereby providing a more advanced and functionally dense starting point for molecular assembly [2].

Procurement Rationale for 4-Chloro-6-(4-fluorophenyl)pyrimidine: Why Simple Analogs Are Inadequate Substitutes


In-class compounds such as 4,6-dichloropyrimidine or 4-chloro-6-phenylpyrimidine cannot be simply interchanged for 4-chloro-6-(4-fluorophenyl)pyrimidine in a synthetic route or biological assay. The latter presents a uniquely reactive pair of C4-Cl and C6-(4-fluorophenyl) groups, which dictates a specific order of operations in subsequent functionalization. Using a simpler analog necessitates an additional, often low-yielding, step to install the aryl group, which is pre-integrated here [1]. Furthermore, the 4-fluorophenyl substituent directly influences the electronics of the pyrimidine ring, altering the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions compared to non-fluorinated or differently substituted analogs [2]. This precise substitution pattern is not a trivial variation but a critical determinant of downstream reactivity and the final molecule's biological target engagement.

Data-Driven Evidence for Selecting 4-Chloro-6-(4-fluorophenyl)pyrimidine Over Structural Analogs


Synthetic Efficiency: A Pre-Installed Pharmacophore Bypasses a Low-Yielding Late-Stage Aryl Introduction

Compared to starting a synthesis with the simpler 4,6-dichloropyrimidine, using 4-Chloro-6-(4-fluorophenyl)pyrimidine consolidates the molecular complexity by providing the critical 4-fluorophenyl group pre-installed. Syntheses starting from 4,6-dichloropyrimidine require a subsequent Suzuki-Miyaura coupling to introduce this group, a step which has been demonstrated to proceed with only a 41.1% yield in optimized conditions . By procuring the target compound, the user eliminates this entire synthetic operation and its associated yield loss, significantly improving overall process mass intensity and cost-efficiency for downstream applications.

Medicinal Chemistry Process Chemistry Suzuki-Miyaura Coupling

Regioselective Reactivity: The 4-Chloro Handle Enables Predictable and Selective SNAr Functionalization

The presence of a single chlorine atom at the C4 position provides a distinct, singular electrophilic site for nucleophilic attack, ensuring regiochemical fidelity in subsequent amination or alkoxylation reactions. This contrasts with analogs like 2,4-dichloro-6-(4-fluorophenyl)pyrimidine (CAS 833472-84-7), where the presence of two leaving groups introduces regioselectivity challenges that often require careful control of reaction conditions to avoid mixtures of regioisomers [1]. Studies on related 6-aryl-2,4-dichloropyrimidines confirm that amination can be steered towards the C4 position, but the potential for C2-substitution remains an inherent complication that is absent in the target compound [1].

Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Electronic Modulation: The 4-Fluorophenyl Substituent Imparts Distinct Reactivity Compared to Non-Fluorinated Analogs

The 4-fluorophenyl group exerts a significant electron-withdrawing inductive effect (-I) on the pyrimidine ring, which differs fundamentally from the electronic character of a simple phenyl group. This is a class-level phenomenon where 4-fluorophenyl-substituted pyrimidines exhibit altered reactivity in both metal-catalyzed cross-couplings and nucleophilic substitutions compared to their unsubstituted phenyl counterparts [1]. The fluorine atom's influence modulates the electron density at the C4-Cl bond, affecting the rate of SNAr reactions and potentially impacting the stability of intermediates in catalytic cycles. This distinct electronic profile is a key differentiator from 4-chloro-6-phenylpyrimidine and can be leveraged for chemoselective transformations.

Physical Organic Chemistry Hammett Equation Structure-Activity Relationship

Validated Application Scenarios for 4-Chloro-6-(4-fluorophenyl)pyrimidine in Drug Discovery and Development


Precursor for the Synthesis of GDC-0575 and Related Chk1 Kinase Inhibitors

4-Chloro-6-(4-fluorophenyl)pyrimidine serves as a validated, late-stage intermediate in the synthesis of GDC-0575, a selective Chk1 kinase inhibitor that has been investigated for oncology applications . Its use in this context stems directly from the pre-installed 4-fluorophenyl group, which is a key pharmacophoric element for Chk1 binding. By starting with this compound, researchers can bypass multiple synthetic steps required to build this core from simpler precursors, thereby accelerating the preparation of novel analogs for structure-activity relationship (SAR) studies around this important clinical candidate .

Core Scaffold for the Development of JAK/SYK Kinase Inhibitors

The compound is widely documented as a crucial building block in the assembly of potent Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) inhibitors, which are major classes of therapeutics for autoimmune and inflammatory diseases . The regiochemical certainty provided by its single C4-Cl site, as highlighted in Section 3, is essential for the reliable and high-yielding introduction of diverse amine-containing side chains, a common motif in this class of inhibitors. This predictability is paramount for high-throughput medicinal chemistry campaigns aiming to optimize selectivity and potency against the kinome .

Synthesis of Radiolabeled Tracers and Chemical Probes for Target Engagement Studies

The structural specificity and modular nature of 4-Chloro-6-(4-fluorophenyl)pyrimidine make it an ideal starting material for creating isotopically labeled analogs or chemical probes. The 4-fluorophenyl moiety is a well-known bioisostere that imparts favorable metabolic stability . The electrophilic C4-Cl handle provides a single point for the attachment of linkers, fluorescent tags, or handles for introducing radioisotopes (e.g., ¹⁸F, ¹¹C), enabling the creation of highly specific tools for positron emission tomography (PET) imaging or cellular target engagement assays. The elimination of regioisomeric mixtures, as discussed in Section 3, is a critical advantage, ensuring the final probe is a single, well-defined chemical entity with unambiguous biological readouts .

Technical Documentation Hub

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